1H-1-Benzazepine-1-acetic acid, 2,3,4,5-tetrahydro--alpha--methyl-2-oxo- 1H-1-Benzazepine-1-acetic acid, 2,3,4,5-tetrahydro--alpha--methyl-2-oxo-
Brand Name: Vulcanchem
CAS No.: 115706-39-3
VCID: VC0047807
InChI: InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
SMILES: CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

1H-1-Benzazepine-1-acetic acid, 2,3,4,5-tetrahydro--alpha--methyl-2-oxo-

CAS No.: 115706-39-3

Main Products

VCID: VC0047807

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

1H-1-Benzazepine-1-acetic  acid,  2,3,4,5-tetrahydro--alpha--methyl-2-oxo- - 115706-39-3

CAS No. 115706-39-3
Product Name 1H-1-Benzazepine-1-acetic acid, 2,3,4,5-tetrahydro--alpha--methyl-2-oxo-
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid
Standard InChI InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Standard InChIKey NXTIVKFWBOWRDP-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Canonical SMILES CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
PubChem Compound 14177115
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator